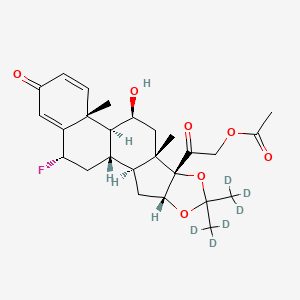

Flunisolide acetate-d6

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C26H33FO7 |

|---|---|

Molekulargewicht |

482.6 g/mol |

IUPAC-Name |

[2-[(1S,2S,4R,8S,9S,11S,12S,13R,19S)-19-fluoro-11-hydroxy-9,13-dimethyl-16-oxo-6,6-bis(trideuteriomethyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] acetate |

InChI |

InChI=1S/C26H33FO7/c1-13(28)32-12-20(31)26-21(33-23(2,3)34-26)10-16-15-9-18(27)17-8-14(29)6-7-24(17,4)22(15)19(30)11-25(16,26)5/h6-8,15-16,18-19,21-22,30H,9-12H2,1-5H3/t15-,16-,18-,19-,21+,22+,24-,25-,26+/m0/s1/i2D3,3D3 |

InChI-Schlüssel |

WEGNFRKBIKYVLC-NOZSKEEWSA-N |

Isomerische SMILES |

[2H]C([2H])([2H])C1(O[C@@H]2C[C@H]3[C@@H]4C[C@@H](C5=CC(=O)C=C[C@@]5([C@H]4[C@H](C[C@@]3([C@@]2(O1)C(=O)COC(=O)C)C)O)C)F)C([2H])([2H])[2H] |

Kanonische SMILES |

CC(=O)OCC(=O)C12C(CC3C1(CC(C4C3CC(C5=CC(=O)C=CC45C)F)O)C)OC(O2)(C)C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Flunisolide Acetate-d6: A Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the application of Flunisolide (B1672891) acetate-d6 in research, primarily as a stable isotope-labeled internal standard for quantitative bioanalysis. Flunisolide, a synthetic corticosteroid, exerts its anti-inflammatory effects through the glucocorticoid receptor signaling pathway. Accurate quantification of flunisolide in biological matrices is critical for pharmacokinetic, metabolic, and toxicological studies. This document details the principles of isotope dilution mass spectrometry, provides validated experimental protocols for sample preparation and LC-MS/MS analysis, and presents typical quantitative data. Furthermore, it elucidates the molecular mechanism of action of flunisolide through a detailed description and visualization of the glucocorticoid receptor signaling pathway.

Introduction: The Role of Flunisolide Acetate-d6 in Quantitative Analysis

This compound is a deuterated analog of flunisolide acetate (B1210297), a corticosteroid used in the treatment of allergic rhinitis and asthma. In research, particularly in the fields of pharmacology and drug metabolism, this compound serves as an invaluable tool for the accurate quantification of flunisolide in complex biological matrices such as plasma, serum, and urine. Its primary application is as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.

The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is considered the gold standard in quantitative bioanalysis. This is because a SIL-IS is chemically identical to the analyte of interest, differing only in isotopic composition. This near-perfect chemical and physical similarity ensures that the SIL-IS behaves almost identically to the analyte during sample extraction, chromatographic separation, and ionization in the mass spectrometer. Consequently, it effectively compensates for variations in sample preparation and matrix effects, leading to highly accurate and precise measurements.

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique for the precise and accurate quantification of a substance in a sample. The fundamental principle involves the addition of a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample. The analyte and the internal standard are then extracted and analyzed together by mass spectrometry. By measuring the ratio of the signal from the unlabeled analyte to that of the labeled internal standard, the concentration of the analyte in the original sample can be accurately determined.

Experimental Protocols

The following sections provide a detailed, representative protocol for the quantification of flunisolide in human plasma using this compound as an internal standard. This protocol is based on established methods for the analysis of corticosteroids in biological matrices.

Sample Preparation

A robust sample preparation procedure is essential to remove interfering substances from the biological matrix and to concentrate the analyte. Protein precipitation is a common and effective method for plasma samples.

Materials:

-

Human plasma samples

-

This compound internal standard working solution (in methanol)

-

Acetonitrile (B52724) (ACN), ice-cold

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

Procedure:

-

Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

-

Spike with 10 µL of the this compound internal standard working solution.

-

Vortex briefly to mix.

-

Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

-

Vortex to dissolve the residue.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Chromatographic separation is typically achieved using a reversed-phase column, and detection is performed with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

| Parameter | Condition |

|---|---|

| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | Linear gradient from 30% to 95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometric Conditions:

| Parameter | Condition |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Temp. | 500°C |

| Capillary Voltage | 3.5 kV |

| Collision Gas | Argon |

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

|---|---|---|---|

| Flunisolide Acetate | 477.2 | 457.2 | 15 |

| 477.2 | 365.2 | 25 | |

| This compound | 483.2 | 463.2 | 15 |

| | 483.2 | 368.2 | 25 |

Note: The specific MRM transitions and collision energies should be optimized for the instrument in use.

Data Presentation

The following tables summarize typical quantitative data for a validated bioanalytical method for a corticosteroid using a deuterated internal standard. These values are representative of the performance expected for a Flunisolide acetate assay.

Table 1: Method Validation Parameters

| Parameter | Acceptance Criteria | Typical Result |

| Linearity (r²) | ≥ 0.99 | > 0.995 |

| Lower Limit of Quantitation (LLOQ) | Signal-to-Noise Ratio ≥ 10 | 0.1 ng/mL |

| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |

| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 12% |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -5% to +8% |

| Recovery | Consistent and reproducible | > 85% |

| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% | < 10% |

Experimental Workflow Visualization

An In-Depth Technical Guide to the Synthesis and Purification of Flunisolide Acetate-d6

This technical guide provides a comprehensive overview of the synthesis and purification of Flunisolide acetate-d6, a deuterated internal standard crucial for accurate quantification in pharmacokinetic and metabolic studies. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and data presentation.

Introduction

Flunisolide is a synthetic corticosteroid with potent anti-inflammatory properties, primarily used in the treatment of allergic rhinitis and asthma.[1] Stable isotope-labeled internal standards, such as this compound, are essential for robust bioanalytical assays, enabling precise quantification by mass spectrometry. The deuterium (B1214612) labeling in this compound provides a distinct mass shift without significantly altering its chemical properties, making it an ideal internal standard.

This guide outlines a plausible and detailed synthetic and purification strategy for this compound, based on established chemical principles and analogous procedures for related corticosteroids.

Synthesis of this compound

The synthesis of this compound can be conceptualized as a two-step process starting from commercially available Flunisolide:

-

Deuterium Exchange: Introduction of deuterium atoms at the enolizable positions of the Flunisolide molecule.

-

Acetylation: Esterification of the 21-hydroxyl group of Flunisolide-d6 to yield this compound.

The following diagram illustrates the proposed synthetic workflow:

Caption: Proposed workflow for the synthesis and purification of this compound.

Experimental Protocol: Deuterium Exchange

This protocol is based on the general principles of base-catalyzed hydrogen-deuterium exchange at the alpha-position to a carbonyl group.[2]

Materials:

-

Flunisolide

-

Deuterium oxide (D₂O, 99.9 atom % D)

-

Sodium deuteroxide (NaOD) in D₂O (40 wt. %)

-

Methanol-d₄ (CD₃OD)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

Dissolve Flunisolide (1.0 eq) in methanol-d₄ in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

-

Add a solution of sodium deuteroxide in D₂O (catalytic amount) to the reaction mixture.

-

Stir the reaction mixture at room temperature. Monitor the progress of the reaction by LC-MS to observe the incorporation of deuterium atoms. The reaction time may vary and requires optimization.

-

Upon completion, neutralize the reaction mixture with a suitable deuterated acid (e.g., DCl in D₂O) to a pH of approximately 7.

-

Remove the methanol-d₄ under reduced pressure.

-

Partition the residue between dichloromethane and D₂O.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain crude Flunisolide-d6.

Note: The exact number and position of incorporated deuterium atoms should be confirmed by mass spectrometry and NMR spectroscopy. Based on commercially available standards, six deuterium atoms are typically incorporated.[3]

Experimental Protocol: Acetylation

This protocol is adapted from a general procedure for the acetylation of 21-hydroxy steroids.[4]

Materials:

-

Crude Flunisolide-d6

-

Acetic anhydride (B1165640)

-

Sodium acetate (B1210297) (anhydrous)

-

Tetrahydrofuran (THF)

-

Acetone

-

Deionized water

Procedure:

-

In a dry, clean reaction vessel under a nitrogen atmosphere, dissolve the crude Flunisolide-d6 (1.0 eq) and anhydrous sodium acetate (catalytic amount) in a mixed solvent of THF and acetone.

-

Warm the mixture with stirring to approximately 40-50 °C to ensure complete dissolution.

-

Add acetic anhydride (1.5 eq) to the reaction mixture.

-

Maintain the reaction at 40-50 °C and monitor its progress by TLC or LC-MS.

-

Once the reaction is complete, quench the reaction by adding methanol.

-

Concentrate the mixture under reduced pressure to remove the solvents.

-

Add the residue to cold (0-5 °C) deionized water and stir to precipitate the product.

-

Filter the solid, wash with cold deionized water until the filtrate is neutral, and dry under vacuum to yield crude this compound.

Purification of this compound

Preparative High-Performance Liquid Chromatography (HPLC) is the method of choice for the purification of corticosteroids and their deuterated analogs to achieve high purity.[5][6]

Experimental Protocol: Preparative HPLC

Instrumentation and Conditions:

-

HPLC System: A preparative HPLC system equipped with a gradient pump, autosampler, column oven, and a fraction collector.

-

Detector: UV detector (monitoring at an appropriate wavelength, e.g., 240 nm) and a mass spectrometer for mass-based fraction collection.

-

Column: A reversed-phase C18 preparative column (e.g., Agilent Prep C18, dimensions appropriate for the scale of purification).

-

Mobile Phase A: Water

-

Mobile Phase B: Acetonitrile (B52724) or a mixture of acetonitrile and methanol.

-

Gradient: An optimized linear gradient from a lower to a higher percentage of Mobile Phase B.

-

Flow Rate: Dependent on the column dimensions.

-

Column Temperature: Ambient or controlled (e.g., 30-40 °C).

Procedure:

-

Dissolve the crude this compound in a suitable solvent, such as methanol or acetonitrile.

-

Filter the sample solution to remove any particulate matter.

-

Equilibrate the preparative HPLC column with the initial mobile phase conditions.

-

Inject the sample onto the column.

-

Run the gradient elution to separate this compound from impurities.

-

Collect fractions corresponding to the product peak based on UV detection and/or mass spectrometry.

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

-

Characterize the final product for purity and identity using analytical HPLC, mass spectrometry, and NMR spectroscopy.

The following diagram illustrates the purification workflow:

Caption: A typical workflow for the purification of this compound.

Data Presentation

The following tables summarize the expected and reported data for Flunisolide-d6 and this compound.

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| Flunisolide-d6 | C₂₄H₂₅D₆FO₆ | 440.53[3] | White Solid[3] |

| This compound | C₂₆H₂₇D₆FO₇ | 482.57 | White Solid |

Table 2: Quality Control Parameters

| Compound | Purity (by HPLC) | Isotopic Enrichment (atom % D) |

| Flunisolide-d6 | ≥ 99.3%[3] | ≥ 99%[3] |

| This compound | ≥ 97.6% | ≥ 99% |

Mechanism of Action: Glucocorticoid Receptor Signaling Pathway

Flunisolide, like other corticosteroids, exerts its anti-inflammatory effects by acting as a glucocorticoid receptor (GR) agonist.[7][8] The signaling pathway is primarily genomic, involving the regulation of gene transcription.

The following diagram illustrates the glucocorticoid receptor signaling pathway:

Caption: Simplified diagram of the glucocorticoid receptor signaling pathway activated by Flunisolide.

Conclusion

This technical guide provides a detailed framework for the synthesis and purification of this compound. While specific reaction yields and optimized conditions require experimental determination, the outlined protocols are based on well-established and analogous chemical transformations for corticosteroids. The provided information on the purification strategy and the mechanism of action of Flunisolide offers a comprehensive resource for researchers in drug metabolism, pharmacokinetics, and related fields. The successful synthesis and purification of high-quality this compound are paramount for the development of accurate and reliable bioanalytical methods.

References

- 1. pdf.hres.ca [pdf.hres.ca]

- 2. youtube.com [youtube.com]

- 3. esschemco.com [esschemco.com]

- 4. CN108752411A - A kind of 21 acetylization reaction techniques of C21 steroids - Google Patents [patents.google.com]

- 5. agilent.com [agilent.com]

- 6. agilent.com [agilent.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Flunisolide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

Decoding the Certificate of Analysis: A Technical Guide to Flunisolide Acetate-d6

For Researchers, Scientists, and Drug Development Professionals

A Certificate of Analysis (CoA) is a critical document that accompanies a reference standard, providing assurance of its identity, purity, and quality. For researchers in drug development, understanding the nuances of a CoA is paramount for the integrity and reproducibility of their work. This in-depth guide dissects a typical Certificate of Analysis for Flunisolide acetate-d6, a deuterated internal standard crucial for pharmacokinetic and metabolic studies of the corticosteroid Flunisolide.

Summary of Quantitative Data

The quantitative data presented on a Certificate of Analysis for this compound is typically organized to provide a clear and concise summary of the material's quality attributes. This information is vital for accurate weighing and preparation of standard solutions for bioanalytical assays.

Table 1: General Properties of this compound

| Property | Specification |

| Chemical Name | (6α,11β,16α)-21-(Acetyloxy)-6-fluoro-11-hydroxy-16,17-[(1-methylethylidene)bis(oxy)]-pregna-1,4-diene-3,20-dione-d6 |

| CAS Number (Unlabeled) | 4533-89-5 |

| Molecular Formula | C₂₆H₂₇D₆FO₇ |

| Molecular Weight | 482.57 g/mol |

| Appearance | White Solid |

| Storage Conditions | Recommended: -20°C, protected from light |

Table 2: Analytical Test Results for this compound

| Test | Method | Specification | Typical Result |

| Chemical Purity | HPLC (UV, 240 nm) | ≥ 95.0% | 97.6% |

| Isotopic Purity (Deuterium) | Mass Spectrometry | ≥ 98% atom D | 99% atom D |

| Identity Confirmation | ¹H NMR, ¹³C NMR, MS | Conforms to structure | Conforms |

Experimental Protocols

The following sections detail the methodologies for the key analytical experiments cited in the Certificate of Analysis. These protocols are representative of the techniques used to ensure the quality of a high-purity deuterated reference standard.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

High-Performance Liquid Chromatography is employed to determine the chemical purity of this compound by separating it from any potential impurities. The area percent of the main peak relative to the total area of all peaks provides the purity value.

Instrumentation and Conditions:

-

Instrument: Agilent 1260 Infinity series or equivalent HPLC system with a photodiode array (PDA) detector.

-

Column: Phenomenex Luna Phenyl Hexyl, 4.6 mm x 150 mm, 3 µm particle size (or equivalent L11 column)[1].

-

Mobile Phase A: 20 mM Potassium Dihydrogen Phosphate in water[1].

-

Mobile Phase B: Acetonitrile[1].

-

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B 0 70 30 25 30 70 30 30 70 35 70 30 | 45 | 70 | 30 |

-

Flow Rate: 1.0 mL/min[1].

-

Column Temperature: 30°C[1].

-

Detection Wavelength: 245 nm[1].

-

Injection Volume: 10 µL.

-

Sample Preparation: A solution of this compound is prepared in a suitable diluent (e.g., Acetonitrile/Water 1:4 v/v) to a concentration of approximately 0.25 mg/mL.

Mass Spectrometry (MS) for Identity and Isotopic Purity

Mass spectrometry is a powerful technique used to confirm the molecular weight of this compound and to determine its isotopic purity. For deuterated standards, this analysis is critical to ensure that the deuterium (B1214612) incorporation is high and that the unlabeled and partially labeled species are minimal.

Instrumentation and Conditions (LC-MS/MS):

-

Instrument: A triple quadrupole mass spectrometer (e.g., Agilent 6410 or Varian 1200L) coupled to an HPLC system[2].

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

HPLC Conditions: A rapid gradient elution on a C18 column (e.g., ZORBAX SB-C18, 50x2.1mm, 5µm) is typically used[2].

-

Mobile Phase A: 5mM Ammonium Formate in water.

-

Mobile Phase B: 5mM Ammonium Formate in acetonitrile.

-

-

Mass Spectrometer Settings:

-

Scan Mode: Full scan for identity confirmation and Multiple Reaction Monitoring (MRM) for enhanced selectivity and isotopic distribution analysis.

-

Full Scan Range: m/z 250-700.

-

Precursor Ion for MS/MS: [M+H]⁺ (m/z 483.6 for this compound).

-

Product Ions: Key fragment ions of Flunisolide are monitored. For example, a characteristic ion for Flunisolide is m/z 313[2].

-

Collision Energy: Optimized for the specific instrument and precursor ion, typically in the range of 10-30 eV.

-

-

Data Analysis: The full scan spectrum is examined for the presence of the protonated molecule [M+H]⁺. The isotopic distribution of the molecular ion cluster is analyzed to calculate the atom percent of deuterium.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy provides detailed information about the chemical structure of the molecule, confirming the identity and integrity of the this compound. ¹H NMR confirms the presence and location of protons, while ¹³C NMR provides information about the carbon skeleton. For a deuterated standard, the absence or significant reduction of signals in the ¹H NMR spectrum at the positions of deuteration provides direct evidence of successful labeling.

Instrumentation and Conditions:

-

Instrument: A high-resolution NMR spectrometer (e.g., Bruker Avance) operating at a frequency of 400 MHz or higher for ¹H NMR.

-

Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d6) or Deuterated Chloroform (CDCl₃).

-

Sample Concentration: Approximately 5-10 mg of the sample dissolved in 0.5-0.7 mL of the deuterated solvent.

-

¹H NMR Parameters:

-

Pulse Sequence: Standard single-pulse experiment.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Parameters:

-

Pulse Sequence: Proton-decoupled single-pulse experiment.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 scans, as ¹³C has a much lower natural abundance and sensitivity compared to ¹H.

-

-

Data Analysis: The chemical shifts, signal multiplicities, and integration values of the ¹H NMR spectrum are compared to the known spectrum of Flunisolide to confirm the structure. The absence of proton signals at the deuterated positions confirms the labeling. The ¹³C NMR spectrum is used to confirm the carbon framework of the molecule.

Mandatory Visualizations

The following diagrams illustrate the workflow of generating a Certificate of Analysis and the logical relationship between the analytical tests performed.

References

Isotopic Labeling of Flunisolide for Metabolic Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flunisolide (B1672891), a synthetic corticosteroid, is widely used for its anti-inflammatory properties in the management of asthma and allergic rhinitis. A thorough understanding of its metabolic fate is crucial for optimizing its therapeutic efficacy and safety profile. Isotopic labeling is a powerful technique employed in metabolic studies to trace the biotransformation of a drug molecule, identify its metabolites, and elucidate metabolic pathways. This technical guide provides a comprehensive overview of the isotopic labeling of flunisolide for metabolic studies, detailing experimental protocols, data presentation, and visualization of metabolic pathways.

Isotopic Labeling of Flunisolide

For metabolic studies, flunisolide can be labeled with stable isotopes such as deuterium (B1214612) (²H or D) or carbon-13 (¹³C), or with a radioactive isotope like carbon-14 (B1195169) (¹⁴C). The choice of isotope depends on the specific analytical method and the objectives of the study. Stable isotope-labeled flunisolide is particularly advantageous for studies employing mass spectrometry (MS), as it allows for the differentiation of the drug and its metabolites from endogenous compounds.

Synthesis of Isotopically Labeled Flunisolide

1.1.1. Deuterium Labeling:

Deuterium can be introduced at specific positions in the flunisolide molecule that are susceptible to metabolic modification. A common site for metabolism in corticosteroids is hydroxylation. For flunisolide, the primary metabolite is 6β-hydroxyflunisolide. Therefore, introducing deuterium at the C6 position can be valuable.

-

Conceptual Protocol for Deuteration at C6: A potential route could involve the selective oxidation of the 6α-fluoro group to a ketone, followed by reduction with a deuterium source like sodium borodeuteride (NaBD₄) to introduce deuterium at the 6β position. Subsequent re-introduction of the fluorine atom would be a complex and challenging step. A more feasible approach might involve starting with a precursor molecule and introducing the deuterated functional group early in the synthesis.

1.1.2. Carbon-13 Labeling:

Carbon-13 can be incorporated into the steroid backbone. This is typically achieved by using a ¹³C-labeled starting material in the total synthesis of the steroid.

-

Conceptual Protocol for ¹³C-Labeling: The synthesis could start from a simple, commercially available ¹³C-labeled precursor. Through a series of chemical reactions, the complex steroid structure of flunisolide would be built, incorporating the ¹³C label at a specific, non-labile position.

1.1.3. Carbon-14 Labeling:

A study in humans utilized ¹⁴C-labeled flunisolide to investigate its metabolism and excretion.[1] The synthesis of ¹⁴C-labeled flunisolide would involve incorporating a ¹⁴C-containing reagent at a suitable step in the synthetic pathway.

Metabolic Studies of Isotopically Labeled Flunisolide

In Vitro Metabolism

In vitro metabolism studies are essential for identifying potential metabolites and the enzymes responsible for their formation. Human liver microsomes are a common in vitro system as they contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes.

Experimental Protocol: In Vitro Metabolism of Labeled Flunisolide in Human Liver Microsomes

-

Materials:

-

Isotopically labeled flunisolide (e.g., D-flunisolide, ¹³C-flunisolide)

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (B52724) (ACN) or other suitable organic solvent for quenching the reaction

-

Internal standard (e.g., a structurally similar corticosteroid)

-

-

Procedure:

-

Prepare a stock solution of isotopically labeled flunisolide in a suitable solvent (e.g., methanol (B129727) or DMSO).

-

In a microcentrifuge tube, pre-incubate the human liver microsomes (final concentration typically 0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.

-

Add the isotopically labeled flunisolide to the incubation mixture (final concentration typically 1-10 µM).

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate the mixture at 37°C with gentle shaking for a specified period (e.g., 0, 15, 30, 60, 120 minutes).

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

-

Centrifuge the mixture to precipitate the proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

-

In Vivo Metabolism

In vivo studies in animal models, such as rats, are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug in a whole organism.

Experimental Protocol: In Vivo Metabolic Study of Labeled Flunisolide in Rats

-

Animals:

-

Male Sprague-Dawley rats (or another appropriate strain).

-

Animals should be acclimatized to the laboratory conditions for at least one week before the experiment.

-

-

Dosing and Sample Collection:

-

Administer a single dose of isotopically labeled flunisolide to the rats, either orally (by gavage) or intravenously. The dose will depend on the specific objectives of the study.

-

House the rats in metabolic cages to allow for the separate collection of urine and feces.

-

Collect blood samples at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours) via a suitable method (e.g., tail vein or cannulation).

-

Collect urine and feces at predetermined intervals (e.g., 0-8h, 8-24h, 24-48h).

-

-

Sample Processing:

-

Plasma: Centrifuge the blood samples to obtain plasma. Store plasma samples at -80°C until analysis.

-

Urine: Measure the volume of urine collected at each interval and store samples at -80°C.

-

Feces: Homogenize the fecal samples with a suitable solvent to extract the drug and its metabolites.

-

-

Sample Analysis:

-

Process the plasma, urine, and fecal extracts for LC-MS/MS analysis to identify and quantify flunisolide and its metabolites.

-

Analytical Methodology: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical method of choice for the sensitive and selective quantification of flunisolide and its metabolites in biological matrices.

Table 1: Example LC-MS/MS Parameters for Flunisolide Analysis

| Parameter | Value |

| Liquid Chromatography | |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Optimized for separation of flunisolide and its metabolites |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 5 - 10 µL |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion (m/z) | 435.2 (for [M+H]⁺ of flunisolide) |

| Product Ions (m/z) | Specific fragments for flunisolide (e.g., 415.2, 397.2) |

| Collision Energy | Optimized for each transition |

Note: These are example parameters and should be optimized for the specific instrument and application.

Data Presentation

Quantitative data from metabolic studies should be summarized in clearly structured tables for easy comparison and interpretation.

Table 2: In Vitro Metabolic Stability of Labeled Flunisolide in Human Liver Microsomes

| Time (minutes) | % Parent Compound Remaining | Half-life (t₁/₂) (minutes) | Intrinsic Clearance (CLint) (µL/min/mg protein) |

| 0 | 100 | ||

| 15 | 85 | ||

| 30 | 70 | ||

| 60 | 50 | ||

| 120 | 25 |

Table 3: Pharmacokinetic Parameters of Labeled Flunisolide in Rats (Example Data)

| Parameter | Oral Administration | Intravenous Administration |

| Cmax (ng/mL) | 150 | 500 |

| Tmax (h) | 1.0 | 0.1 |

| AUC (ng·h/mL) | 600 | 800 |

| Bioavailability (%) | 75 | - |

| CL (mL/h/kg) | - | 125 |

| Vd (L/kg) | - | 2.5 |

Visualization of Metabolic Pathways

Graphviz (DOT language) can be used to create clear diagrams of the metabolic pathways of flunisolide.

Metabolic Pathway of Flunisolide

The primary metabolic pathway of flunisolide involves hydroxylation, primarily at the 6β-position, mediated by the CYP3A4 enzyme.

References

Navigating the Stability of Flunisolide Acetate-d6: A Technical Guide

Disclaimer: This technical guide provides a comprehensive overview of the physical and chemical stability of Flunisolide Acetate (B1210297). Due to the limited availability of public data on the deuterated form, Flunisolide Acetate-d6, the information presented herein is based on studies conducted on the non-deuterated parent compound, Flunisolide and Flunisolide Acetate. It is intended to serve as a scientific and technical reference for researchers, scientists, and drug development professionals, offering a robust framework for stability-indicating analysis. The stability profile of the deuterated analog is expected to be comparable, but direct experimental verification is recommended for critical applications.

Introduction to Flunisolide Acetate

Flunisolide Acetate is a synthetic corticosteroid with potent anti-inflammatory properties. It is the acetate ester of Flunisolide, a glucocorticoid used in the management of asthma and allergic rhinitis. The introduction of deuterium (B1214612) at specific positions in the molecule (this compound) is a common strategy in drug development to investigate metabolic pathways and potentially improve pharmacokinetic profiles. Understanding the physical and chemical stability of this deuterated analog is paramount for its successful development, formulation, and storage.

This guide delves into the stability of Flunisolide Acetate under various stress conditions, providing insights into its degradation pathways and outlining the analytical methodologies required for its assessment.

Physical and Chemical Stability Profile

The stability of a pharmaceutical compound is a critical quality attribute that ensures its safety and efficacy throughout its shelf life. Stability studies are conducted to understand how the quality of a drug substance or drug product varies with time under the influence of environmental factors such as temperature, humidity, and light.

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of a drug molecule. These studies involve subjecting the drug to stress conditions that are more severe than accelerated stability conditions.

A study on Flunisolide nasal spray provides valuable quantitative data on its degradation under various stress conditions. The results are summarized in the table below.

| Stress Condition | Degradation Products Identified | % Total Impurities |

| Acid Hydrolysis (0.1 N HCl at 80°C for 24h) | Desonide, Flunisolide 11-keto | 1.74 |

| Base Hydrolysis (0.1 N NaOH at 80°C for 2h) | Desonide, Flunisolide 11-keto, Flunisolide 17-beta acid, Unknown (at 0.45 RRT) | 3.84 |

| Oxidation (3% H2O2 at RT for 24h) | Desonide, Flunisolide 11-keto, Flunisolide 17-beta acid | Not specified |

| Thermal Degradation (80°C for 24h) | Desonide, Flunisolide 11-keto | Not specified |

| Photodegradation (ICH light exposure) | Desonide, Flunisolide 11-keto, Flunisolide 17-beta acid | Not specified |

Data adapted from "Methods for the Analysis of Flunisolide Nasal Spray," USP's Emerging Standards. The percentages represent the total impurities detected under the specified conditions. RRT refers to the Relative Retention Time in the HPLC analysis.[1]

These findings indicate that Flunisolide Acetate is susceptible to degradation under hydrolytic (both acidic and basic), oxidative, thermal, and photolytic stress. The primary degradation pathways appear to involve the formation of Desonide and Flunisolide 11-keto.

Experimental Protocols

Accurate assessment of stability requires robust analytical methods. The following protocols are based on established methods for the analysis of Flunisolide and related corticosteroids.

Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

A stability-indicating HPLC method is crucial for separating and quantifying the active pharmaceutical ingredient (API) from its degradation products.

Instrumentation:

-

High-Performance Liquid Chromatograph with a UV detector.

Chromatographic Conditions:

-

Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

-

Mobile Phase: A gradient mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (pH 3.5).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 240 nm.

-

Injection Volume: 20 µL.

-

Column Temperature: 30°C.

Sample Preparation:

-

Prepare a stock solution of this compound in the mobile phase.

-

Forced degradation samples are diluted with the mobile phase to an appropriate concentration before injection.

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure reliable results.

Forced Degradation Protocol

Acid Hydrolysis:

-

Dissolve this compound in 0.1 N HCl.

-

Reflux the solution at 80°C for 24 hours.

-

Neutralize the solution with 0.1 N NaOH.

-

Dilute with the mobile phase and analyze by HPLC.

Base Hydrolysis:

-

Dissolve this compound in 0.1 N NaOH.

-

Reflux the solution at 80°C for 2 hours.

-

Neutralize the solution with 0.1 N HCl.

-

Dilute with the mobile phase and analyze by HPLC.

Oxidative Degradation:

-

Dissolve this compound in a 3% hydrogen peroxide solution.

-

Keep the solution at room temperature for 24 hours.

-

Dilute with the mobile phase and analyze by HPLC.

Thermal Degradation:

-

Keep the solid drug substance in a hot air oven at 80°C for 24 hours.

-

Dissolve the sample in the mobile phase and analyze by HPLC.

Photostability Testing:

-

Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

-

Dissolve the sample in the mobile phase and analyze by HPLC.

Mechanism of Action: Glucocorticoid Receptor Signaling Pathway

Flunisolide, as a corticosteroid, exerts its anti-inflammatory effects by binding to the glucocorticoid receptor (GR). The following diagram illustrates the classical genomic signaling pathway of glucocorticoids.

Caption: Glucocorticoid Receptor Signaling Pathway.

Experimental Workflow for Stability Analysis

The following diagram outlines a typical workflow for conducting stability studies of a drug substance like this compound.

Caption: Experimental Workflow for Stability Testing.

Conclusion

The physical and chemical stability of this compound is a critical factor in its development as a pharmaceutical agent. While specific stability data for the deuterated compound is not widely available, the information on the non-deuterated parent compound, Flunisolide, provides a strong foundation for understanding its stability profile. The compound is susceptible to degradation under hydrolytic, oxidative, thermal, and photolytic stress. Robust, validated stability-indicating analytical methods, such as the HPLC method detailed in this guide, are essential for accurately monitoring its stability and ensuring the quality, safety, and efficacy of any resulting drug product. Further studies are warranted to definitively establish the stability profile of this compound.

References

Commercial Suppliers of High-Purity Flunisolide Acetate-d6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial sources for high-purity Flunisolide (B1672891) acetate-d6, a critical reagent for bioanalytical and pharmacokinetic (PK) studies. This deuterated internal standard is essential for accurate quantification of flunisolide in complex biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document outlines key product specifications from various suppliers, details a representative experimental protocol for its use, and illustrates the typical workflow for sourcing and utilizing such standards in a research setting.

High-Purity Flunisolide Acetate-d6: Supplier Comparison

The selection of a high-purity, well-characterized internal standard is paramount for the development of robust and reproducible bioanalytical methods. Several commercial suppliers offer this compound, each with its own product specifications and documentation. A summary of offerings from prominent vendors is presented below to facilitate an informed procurement process.

| Supplier | Catalog Number | Purity Specification | Isotopic Purity | Format | Certificate of Analysis (CoA) |

| Expert Synthesis Solutions (ESS) | ESS0425 | 97.6% by HPLC | 99% atom D | Solid | Available, includes HPLC, 1H-NMR, and MS data.[1][2] |

| LGC Standards (distributor for Toronto Research Chemicals - TRC) | TRC-F500482 | >95% (Typical) | Not explicitly stated | Solid | Available upon request, typically includes HPLC, 1H-NMR, and MS. |

| Santa Cruz Biotechnology, Inc. | sc-##### (Varies) | Not explicitly stated for d6 acetate | Not explicitly stated | Solid | Available on a lot-specific basis. |

| Key Organics | ES-2656 | >95% | Not explicitly stated | Solid | Safety Data Sheet (SDS) available. |

| MedchemExpress | HY-11443S1 | Not explicitly stated | Not explicitly stated | Solid | Inquire for details. |

Note: Product specifications and availability are subject to change. It is recommended to contact the suppliers directly for the most current information and to request lot-specific Certificates of Analysis.

The Role of Deuterated Standards in Bioanalysis

In quantitative LC-MS/MS analysis, especially for pharmacokinetic studies, the use of a stable isotope-labeled internal standard (SIL-IS) like this compound is the gold standard. Deuterated standards are chemically identical to the analyte of interest but have a higher mass due to the incorporation of deuterium (B1214612) atoms. This property allows them to be distinguished from the analyte by the mass spectrometer.

The primary advantages of using a deuterated internal standard include:

-

Correction for Matrix Effects: Biological matrices such as plasma or urine can suppress or enhance the ionization of the analyte in the mass spectrometer source, leading to inaccurate quantification. Since the deuterated standard co-elutes with the analyte and experiences the same matrix effects, the ratio of the analyte to the internal standard remains constant, ensuring accurate results.

-

Compensation for Sample Preparation Variability: Any loss of analyte during extraction, handling, or injection is mirrored by a proportional loss of the internal standard. This normalization is critical for method robustness and precision.

-

Improved Accuracy and Precision: By accounting for variations in sample preparation and instrument response, deuterated internal standards significantly improve the overall accuracy and precision of the bioanalytical method.

Experimental Protocol: Quantification of Flunisolide in Human Plasma

The following is a representative, detailed protocol for the quantification of flunisolide in human plasma using this compound as an internal standard. This protocol is based on established methodologies for the LC-MS/MS analysis of small molecules in biological fluids.

1. Materials and Reagents

-

Flunisolide analytical standard

-

This compound (internal standard)

-

HPLC-grade methanol (B129727), acetonitrile (B52724), and water

-

Formic acid (LC-MS grade)

-

Human plasma (K2EDTA)

-

96-well protein precipitation plates

2. Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Flunisolide and this compound in methanol to prepare individual 1 mg/mL stock solutions.

-

Working Standard Solutions: Serially dilute the Flunisolide stock solution with 50:50 methanol:water to prepare a series of working standard solutions for the calibration curve (e.g., 1 ng/mL to 1000 ng/mL).

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 methanol:water to a final concentration of 100 ng/mL.

3. Sample Preparation (Protein Precipitation)

-

Pipette 50 µL of plasma samples, calibration standards, or quality control samples into the wells of a 96-well plate.

-

Add 10 µL of the 100 ng/mL internal standard working solution to each well, except for the blank matrix samples.

-

Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid to each well to precipitate the plasma proteins.

-

Seal the plate and vortex for 2 minutes at high speed.

-

Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

4. LC-MS/MS Conditions

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient:

-

0-0.5 min: 5% B

-

0.5-3.0 min: 5% to 95% B

-

3.0-3.5 min: 95% B

-

3.5-4.0 min: 95% to 5% B

-

4.0-5.0 min: 5% B

-

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Flunisolide: m/z 435.2 → 415.2

-

This compound: m/z 489.3 → 429.3

-

-

Note: Specific MS parameters such as collision energy, declustering potential, and source temperature should be optimized for the specific instrument used.

-

5. Data Analysis

-

Integrate the peak areas for both the analyte (Flunisolide) and the internal standard (this compound).

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted (1/x²) linear regression.

-

Determine the concentration of flunisolide in the unknown samples by interpolating their peak area ratios from the calibration curve.

Workflow and Logical Diagrams

The following diagrams, generated using the DOT language, illustrate key processes for researchers utilizing deuterated standards.

Caption: Workflow for Sourcing and Utilizing a Deuterated Internal Standard.

Caption: Principle of Quantification using an Internal Standard.

References

- 1. Pharmacokinetic/pharmacodynamic evaluation of systemic effects of flunisolide after inhalation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of flunisolide administered via metered dose inhaler with and without a spacer device and following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetic Rationale for Deuterated Flunisolide Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Flunisolide (B1672891) is a synthetic corticosteroid valued for its potent anti-inflammatory effects, primarily in the management of asthma and allergic rhinitis. However, like many corticosteroids, its systemic exposure and rapid metabolism can present clinical challenges. This technical guide explores the pharmacokinetic profile of flunisolide and presents a scientific rationale for the development of a deuterated form of flunisolide acetate (B1210297). By strategically replacing hydrogen atoms with deuterium (B1214612) at sites of metabolic vulnerability, it is hypothesized that the resulting compound will exhibit a more favorable pharmacokinetic profile, characterized by increased metabolic stability, prolonged half-life, and potentially reduced systemic side effects. This document provides a comprehensive overview of flunisolide's known pharmacokinetic parameters, its metabolic pathways, and detailed, representative protocols for preclinical evaluation of a deuterated analog.

Introduction to Flunisolide and the Role of Deuteration

Flunisolide, a glucocorticoid receptor agonist, exerts its anti-inflammatory effects by modulating gene expression.[1][2] It is effective in topical applications such as oral inhalation for asthma and as a nasal spray for allergic rhinitis.[1][3][4] Despite its clinical utility, flunisolide is subject to rapid and extensive first-pass metabolism, primarily in the liver, which contributes to a relatively short plasma half-life of 1.3 to 4.6 hours.[5] This rapid clearance necessitates frequent dosing to maintain therapeutic concentrations.

Deuteration, the substitution of hydrogen with its stable isotope deuterium, is a promising strategy in drug development to enhance pharmacokinetic properties.[6] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage. This "kinetic isotope effect" can slow the rate of metabolism, leading to a longer drug half-life, increased systemic exposure (AUC), and potentially a reduced dosing frequency.[6]

Pharmacokinetic Profile: Flunisolide vs. Hypothetical Deuterated Flunisolide Acetate

The following table summarizes the known pharmacokinetic parameters of flunisolide and the projected parameters for a deuterated version. The projected values are based on the established principles of deuteration and the known metabolic pathways of flunisolide.

| Pharmacokinetic Parameter | Flunisolide (Non-deuterated) | Deuterated Flunisolide Acetate (Projected) | Rationale for Projected Improvement |

| Oral Bioavailability | <7% - 20%[4][5][7] | Potentially Increased | Reduced first-pass metabolism may lead to a higher fraction of the drug reaching systemic circulation. |

| Plasma Protein Binding | ~40%[3] | ~40% | Deuteration is not expected to significantly alter protein binding. |

| Volume of Distribution (Vd) | 170 - 350 L[8] | 170 - 350 L | Deuteration is unlikely to affect the distribution of the drug into tissues. |

| Metabolism | Rapid and extensive, primarily via CYP3A4-mediated 6β-hydroxylation.[9][10][11] | Reduced rate of 6β-hydroxylation and other CYP3A4-mediated pathways. | The C-D bond at the site of metabolism will be stronger, slowing down enzymatic breakdown. |

| Major Metabolite | 6β-hydroxyflunisolide (significantly less active).[12] | 6β-hydroxyflunisolide (formed at a slower rate). | The metabolic pathway is expected to be the same, but the rate of formation will be reduced. |

| Elimination Half-life (t½) | 1.3 - 4.6 hours[5] | Potentially > 5 hours | Slower metabolism will lead to a longer duration of the drug in the body. |

| Systemic Clearance (CL) | High | Reduced | A lower rate of metabolism will result in slower clearance from the body. |

Metabolic Pathways and Rationale for Deuteration Site Selection

Flunisolide is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver.[9][10][11] The major metabolic pathway is the hydroxylation at the 6β position, forming 6β-hydroxyflunisolide, a metabolite with substantially lower glucocorticoid activity.[12] Other identified metabolic pathways include dehydrogenation to form Δ⁶-flunisolide and cleavage of the side-chain to form 21-carboxy metabolites.[10][11]

Given that 6β-hydroxylation is the primary route of metabolic inactivation, the C-H bond at the 6β position is the logical site for deuteration. By replacing the hydrogen at this position with deuterium, the rate of CYP3A4-mediated metabolism is expected to be significantly reduced, thereby increasing the metabolic stability of the drug.

Experimental Protocols

Preclinical Pharmacokinetic Study in a Rat Model

Objective: To compare the pharmacokinetic profiles of flunisolide acetate and deuterated flunisolide acetate following intratracheal administration to rats.

Materials:

-

Flunisolide acetate and deuterated flunisolide acetate

-

Vehicle for intratracheal administration (e.g., saline with a small percentage of a solubilizing agent)

-

Male Sprague-Dawley rats (250-300 g)

-

Intratracheal administration device

-

Blood collection supplies (e.g., tubes with anticoagulant)

-

Centrifuge

-

HPLC-MS/MS system

Methodology:

-

Animal Acclimatization and Dosing:

-

Acclimatize rats for at least 3 days prior to the study.

-

Fast rats overnight before dosing.

-

Divide rats into two groups (n=6 per group): one for flunisolide acetate and one for deuterated flunisolide acetate.

-

Administer a single dose of the respective compound via intratracheal instillation.

-

-

Blood Sampling:

-

Collect blood samples (approximately 0.2 mL) from the tail vein at pre-dose (0) and at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

-

Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).

-

Centrifuge the blood samples to separate plasma.

-

Store plasma samples at -80°C until analysis.

-

-

Bioanalytical Method (HPLC-MS/MS):

-

Sample Preparation (Protein Precipitation):

-

To 50 µL of plasma, add 150 µL of acetonitrile (B52724) containing an internal standard (e.g., a structurally similar corticosteroid).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for flunisolide, deuterated flunisolide, and the internal standard.

-

-

-

Pharmacokinetic Analysis:

-

Calculate plasma concentrations of the parent drugs at each time point.

-

Determine pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL, and Vd) using non-compartmental analysis software.

-

In Vitro Metabolic Stability in Human Liver Microsomes

Objective: To compare the metabolic stability of flunisolide acetate and deuterated flunisolide acetate in human liver microsomes.

Materials:

-

Flunisolide acetate and deuterated flunisolide acetate

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system

-

Phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (quenching solution)

-

Internal standard

-

Incubator/water bath (37°C)

-

HPLC-MS/MS system

Methodology:

-

Incubation:

-

Prepare a reaction mixture containing phosphate buffer, human liver microsomes (e.g., 0.5 mg/mL), and the test compound (flunisolide or deuterated flunisolide, e.g., 1 µM).

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile with internal standard) to stop the reaction.

-

-

Sample Processing and Analysis:

-

Vortex the quenched samples and centrifuge to pellet the precipitated protein.

-

Analyze the supernatant using the HPLC-MS/MS method described in the preclinical pharmacokinetic study protocol.

-

-

Data Analysis:

-

Determine the percentage of the parent compound remaining at each time point.

-

Plot the natural logarithm of the percentage of parent compound remaining versus time.

-

Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) for both compounds.

-

Visualizations

Glucocorticoid Receptor Signaling Pathway

References

- 1. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]

- 2. Cortisol metabolism by human liver in vitro--I. Metabolite identification and inter-individual variability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. farmaciajournal.com [farmaciajournal.com]

- 7. Evaluating the Suitability of Using Rat Models for Preclinical Efficacy and Side Effects with Inhaled Corticosteroids Nanosuspension Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Glucocorticoid Signaling - GeeksforGeeks [geeksforgeeks.org]

- 10. Inhaled Medications: Challenges and Strategies for Preclinical In Vivo PK Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 11. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 12. researchgate.net [researchgate.net]

In Vitro Metabolism of Flunisolide Acetate-d6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and practical aspects of studying the in vitro metabolism of Flunisolide acetate-d6. While specific experimental data on the metabolism of deuterated Flunisolide acetate (B1210297) is not extensively available in published literature, this document outlines the expected metabolic pathways based on the known metabolism of Flunisolide and the principles of deuterium (B1214612) substitution in drug metabolism. Furthermore, it provides detailed experimental protocols for conducting in vitro metabolism studies and presents hypothetical data to illustrate the anticipated outcomes.

Introduction to Flunisolide and the Rationale for Deuteration

Flunisolide is a synthetic corticosteroid used in the treatment of asthma and allergic rhinitis. Like many corticosteroids, it undergoes metabolism in the liver, primarily by cytochrome P450 (CYP) enzymes. The rate of metabolism can influence the drug's bioavailability, efficacy, and potential for systemic side effects.

Deuteration, the substitution of hydrogen atoms with their heavier isotope deuterium, is a strategy used in drug development to alter the pharmacokinetic properties of a molecule. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This difference in bond strength can lead to a slower rate of metabolic reactions that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect. By selectively deuterating a drug molecule at a site of metabolism, it is possible to decrease the rate of its breakdown, potentially leading to improved metabolic stability, a longer half-life, and reduced formation of certain metabolites.

This guide focuses on this compound, a deuterated analog of Flunisolide acetate. The "d6" designation indicates that six hydrogen atoms in the molecule have been replaced by deuterium. The exact positions of deuteration are critical for the metabolic outcome but are not specified in this general guide.

Expected Metabolic Pathways of this compound

The in vitro metabolism of non-deuterated Flunisolide is primarily mediated by the CYP3A family of enzymes, with CYP3A4 being the most significant contributor.[1][2] The major metabolic pathway is 6β-hydroxylation.[1][3] Other identified pathways include Δ⁶-dehydrogenation and metabolism of the D-ring, leading to the formation of 21-carboxy metabolites.[2]

Based on this, the metabolism of this compound is expected to follow similar pathways. However, if the deuteration has occurred at or near the sites of metabolic attack, a significant decrease in the rate of formation of the corresponding metabolites is anticipated.

Figure 1: Expected metabolic pathways of this compound.

Quantitative Data on In Vitro Metabolism

As of the last update, specific quantitative data from in vitro metabolism studies of this compound are not publicly available. However, based on the principles of the kinetic isotope effect, it is hypothesized that this compound will exhibit greater metabolic stability in human liver microsomes compared to its non-deuterated counterpart. The following table presents hypothetical data from a microsomal stability assay to illustrate this expected outcome.

| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Flunisolide acetate | 25 | 27.7 |

| This compound | 45 | 15.4 |

Table 1: Hypothetical Comparative In Vitro Metabolic Stability of Flunisolide Acetate and this compound in Human Liver Microsomes. The data in this table are for illustrative purposes only and are intended to demonstrate the potential impact of deuteration on metabolic stability.

Experimental Protocols

The following protocols describe standard procedures for conducting in vitro metabolism studies using human liver microsomes.

Microsomal Stability Assay

This assay is designed to determine the rate at which a compound is metabolized by liver microsomes.

Materials:

-

Human liver microsomes (pooled from multiple donors)

-

This compound (test compound)

-

Flunisolide acetate (non-deuterated control)

-

NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

-

Acetonitrile (B52724) (for reaction termination)

-

Internal standard (a structurally similar compound for analytical quantification)

-

96-well plates

-

Incubator/shaker (set to 37°C)

-

Centrifuge

-

LC-MS/MS system for analysis

Procedure:

-

Preparation of Incubation Mixture: Prepare a master mix containing phosphate buffer and human liver microsomes. The final protein concentration is typically in the range of 0.5-1.0 mg/mL.

-

Compound Addition: Add the test compound (this compound) and the control compound (Flunisolide acetate) to separate wells of the 96-well plate. The final substrate concentration is typically around 1 µM.

-

Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system to each well.

-

Time-course Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in specific wells by adding a cold solution of acetonitrile containing the internal standard.

-

Sample Processing: After the final time point, centrifuge the plate to pellet the precipitated proteins.

-

Analysis: Transfer the supernatant to a new plate and analyze the samples by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.

-

Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line corresponds to the elimination rate constant (k). The half-life (t½) is calculated as 0.693/k, and the intrinsic clearance (CLint) is calculated as (k / microsomal protein concentration) * 1000.

Metabolite Identification

This procedure is used to identify the metabolites formed during the incubation.

Procedure:

-

Follow the microsomal stability assay protocol, but use a higher concentration of the test compound (e.g., 10-50 µM) to ensure detectable levels of metabolites.

-

At the end of the incubation period (e.g., 60 minutes), terminate the reaction.

-

Analyze the samples using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to identify potential metabolites based on their mass-to-charge ratio (m/z) and fragmentation patterns.

-

Compare the metabolite profiles of this compound and Flunisolide acetate to identify any differences in metabolism.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for an in vitro metabolism study.

Figure 2: General workflow for a microsomal stability assay.

Conclusion

The in vitro metabolism of this compound is a critical area of study for understanding its pharmacokinetic profile. While direct experimental data is limited, the known metabolic pathways of Flunisolide and the principles of the kinetic isotope effect provide a strong foundation for predicting its metabolic fate. The experimental protocols outlined in this guide offer a robust framework for conducting in vitro studies to generate quantitative data on the metabolic stability and metabolite profile of this compound. Such studies are essential for the continued development and optimization of deuterated corticosteroids.

References

Methodological & Application

Application Note: High-Throughput Quantification of Flunisolide in Human Plasma using LC-MS/MS with Flunisolide acetate-d6 as an Internal Standard

INTRODUCTION Flunisolide (B1672891) is a synthetic corticosteroid with potent anti-inflammatory activity, commonly used in the treatment of allergic rhinitis and asthma. Accurate and reliable quantification of flunisolide in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of flunisolide in human plasma. The method utilizes a stable isotope-labeled internal standard, Flunisolide acetate-d6, to ensure high accuracy and precision. A streamlined liquid-liquid extraction (LLE) protocol is employed for sample preparation, enabling high-throughput analysis suitable for drug development and clinical research settings.

EXPERIMENTAL PROTOCOLS

Materials and Reagents

-

Flunisolide reference standard (≥98% purity)

-

This compound (ISTD)

-

HPLC-grade methanol (B129727), acetonitrile, and methyl tert-butyl ether (MTBE)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (B1210297) (LC-MS grade)

-

Human plasma (K2EDTA as anticoagulant)

-

Ultrapure water

Instrumentation

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Preparation of Standard and Quality Control (QC) Solutions

Stock solutions of flunisolide and this compound were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions of flunisolide were prepared by serial dilution of the stock solution with a 50:50 (v/v) methanol:water mixture to create calibration standards. Quality control (QC) samples were independently prepared at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Mid QC (MQC), and High QC (HQC). The working internal standard solution was prepared by diluting the this compound stock solution to a final concentration of 50 ng/mL in the same diluent. All solutions were stored at 2-8°C.

Sample Preparation Protocol

-

Allow plasma samples, calibration standards, and QC samples to thaw to room temperature.

-

To 200 µL of each sample in a polypropylene (B1209903) tube, add 25 µL of the 50 ng/mL this compound internal standard working solution and vortex briefly.

-

Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.

-

Vortex mix for 5 minutes to ensure thorough extraction.

-

Centrifuge at 10,000 rpm for 10 minutes at 4°C to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer (approximately 900 µL) to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 200 µL of the mobile phase (50:50 v/v methanol:water with 0.1% formic acid).

-

Vortex to dissolve the residue and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Chromatographic Conditions

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in methanol.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

-

Gradient Elution:

-

0-0.5 min: 30% B

-

0.5-2.5 min: 30% to 95% B

-

2.5-3.5 min: Hold at 95% B

-

3.5-3.6 min: 95% to 30% B

-

3.6-5.0 min: Hold at 30% B for re-equilibration.

-

Mass Spectrometric Conditions

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

Source Temperature: 500°C.

-

IonSpray Voltage: 4500 V.

-

Curtain Gas: 35 psi.

-

Collision Gas: 9 psi.

-

MRM Transitions: The following MRM transitions were monitored:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Declustering Potential (V) |

| Flunisolide | 435.2 | 415.2 | 200 | 25 | 80 |

| This compound (ISTD) | 441.3 | 421.3 | 200 | 25 | 80 |

Note: Collision energy and declustering potential should be optimized for the specific instrument used.

METHOD VALIDATION

The developed method was validated according to regulatory guidelines for bioanalytical method validation. The validation assessed linearity, sensitivity, accuracy, precision, selectivity, matrix effect, and stability.

Data Presentation

Table 1: Calibration Curve Linearity

| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) | Weighting |

| Flunisolide | 0.1 - 100 | >0.995 | 1/x² |

Table 2: Accuracy and Precision of Quality Control Samples

| QC Level | Nominal Conc. (ng/mL) | N | Mean Measured Conc. (ng/mL) ± SD | Accuracy (%) | Precision (%CV) |

| LLOQ | 0.1 | 6 | 0.105 ± 0.009 | 105.0 | 8.6 |

| LQC | 0.3 | 6 | 0.291 ± 0.021 | 97.0 | 7.2 |

| MQC | 5 | 6 | 5.15 ± 0.30 | 103.0 | 5.8 |

| HQC | 80 | 6 | 78.4 ± 4.1 | 98.0 | 5.2 |

Table 3: Stability of Flunisolide in Human Plasma

| Stability Condition | Concentration (ng/mL) | Duration | Mean Stability (%) |

| Freeze-Thaw | LQC: 0.3 | 3 cycles | 96.5 |

| HQC: 80 | 3 cycles | 98.2 | |

| Short-Term (Bench-top) | LQC: 0.3 | 6 hours at RT | 97.1 |

| HQC: 80 | 6 hours at RT | 99.0 | |

| Long-Term | LQC: 0.3 | 30 days at -80°C | 95.8 |

| HQC: 80 | 30 days at -80°C | 97.5 | |

| Post-Preparative | LQC: 0.3 | 24 hours at 4°C | 98.3 |

| HQC: 80 | 24 hours at 4°C | 101.2 |

VISUALIZATIONS

Experimental Workflow

Caption: Workflow for the quantification of flunisolide in plasma.

Logical Relationship of Method Validation

Caption: Key parameters for bioanalytical method validation.

CONCLUSION

This application note describes a highly selective, sensitive, and robust LC-MS/MS method for the quantification of flunisolide in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and reproducibility. The simple liquid-liquid extraction procedure is amenable to high-throughput analysis, making this method well-suited for supporting pharmacokinetic and clinical studies of flunisolide. The method meets the stringent requirements for bioanalytical method validation, demonstrating its reliability for drug development applications.

Application Note: Quantification of Flunisolide in Human Plasma by LC-MS/MS with a Deuterated Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flunisolide (B1672891) is a synthetic corticosteroid utilized for its anti-inflammatory properties, commonly administered via oral inhalation for asthma treatment or as a nasal spray for allergic rhinitis.[1] Accurate quantification of flunisolide in human plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of flunisolide in human plasma. The use of a stable isotope-labeled internal standard, Flunisolide-d7, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.

Experimental

Materials and Reagents

-

Flunisolide reference standard (≥98% purity)

-

Flunisolide-d7 internal standard (IS) (≥98% purity)

-

HPLC-grade acetonitrile, methanol, and methyl tert-butyl ether (MTBE)

-

Formic acid (LC-MS grade)

-

Ammonium formate (B1220265) (LC-MS grade)

-

Human plasma (K2EDTA as anticoagulant)

-

Deionized water

Stock and Working Solutions

-

Flunisolide Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of flunisolide in methanol.

-

Flunisolide-d7 Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Flunisolide-d7 in methanol.

-

Working Solutions: Prepare serial dilutions of the flunisolide stock solution with 50:50 (v/v) methanol:water to create working solutions for calibration standards and quality control samples. Prepare a working solution of Flunisolide-d7 at a suitable concentration (e.g., 100 ng/mL) in the same diluent.

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol outlines a liquid-liquid extraction procedure for the efficient recovery of flunisolide from plasma.

-

Thaw plasma samples and vortex to ensure homogeneity.

-

Pipette 200 µL of plasma into a clean microcentrifuge tube.

-

Add 50 µL of the Flunisolide-d7 internal standard working solution (e.g., 100 ng/mL) to all samples except for the blank matrix.

-

Vortex for 10 seconds.

-

Add 1.0 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.

-

Vortex vigorously for 5 minutes.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer to a new tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue with 200 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are typical LC-MS/MS parameters that can be optimized for the specific instrumentation used.

| Parameter | Condition |

| LC System | UPLC/HPLC system |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | Start with 30% B, increase to 95% B over 3 min, hold for 1 min, return to initial conditions and re-equilibrate for 1.5 min. |

| Injection Volume | 5 µL |

| Column Temp. | 40°C |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | See Table 1 |

Table 1: Multiple Reaction Monitoring (MRM) Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Flunisolide | 435.2 | 415.2 | 150 | 15 |

| Flunisolide (Qualifier) | 435.2 | 313.1 | 150 | 25 |

| Flunisolide-d7 (IS) | 442.2 | 422.2 | 150 | 15 |

Method Validation

Linearity and Sensitivity